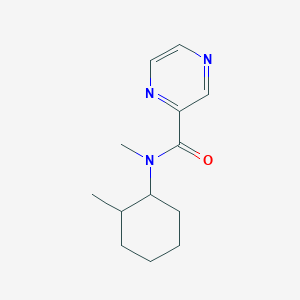
N-methyl-N-(2-methylcyclohexyl)pyrazine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-N-(2-methylcyclohexyl)pyrazine-2-carboxamide, also known as J147, is a synthetic compound that has gained attention for its potential therapeutic effects on neurodegenerative diseases. It was first synthesized in 2011 by Schubert et al. and has since been the subject of numerous studies investigating its mechanism of action and potential applications in the field of neuroscience.
作用機序
The exact mechanism of action of N-methyl-N-(2-methylcyclohexyl)pyrazine-2-carboxamide is not yet fully understood, but it is thought to work through multiple pathways. N-methyl-N-(2-methylcyclohexyl)pyrazine-2-carboxamide has been shown to activate the transcription factor NRF2, which plays a key role in regulating oxidative stress and inflammation. N-methyl-N-(2-methylcyclohexyl)pyrazine-2-carboxamide also appears to enhance mitochondrial function by increasing the expression of genes involved in mitochondrial biogenesis and reducing oxidative damage to mitochondrial DNA.
Biochemical and Physiological Effects
N-methyl-N-(2-methylcyclohexyl)pyrazine-2-carboxamide has been shown to have a variety of biochemical and physiological effects in both in vitro and in vivo studies. These include reducing oxidative stress, reducing inflammation, improving mitochondrial function, and enhancing cognitive function. N-methyl-N-(2-methylcyclohexyl)pyrazine-2-carboxamide has also been shown to reduce amyloid beta levels in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of N-methyl-N-(2-methylcyclohexyl)pyrazine-2-carboxamide is that it has been shown to have a relatively low toxicity profile, making it a potentially safe therapeutic agent. However, one limitation is that its mechanism of action is not yet fully understood, which may make it difficult to optimize its therapeutic effects.
将来の方向性
There are several potential future directions for research on N-methyl-N-(2-methylcyclohexyl)pyrazine-2-carboxamide. One area of focus could be on optimizing its therapeutic effects by further investigating its mechanism of action and identifying potential drug targets. Another area of focus could be on developing novel formulations of N-methyl-N-(2-methylcyclohexyl)pyrazine-2-carboxamide that can more effectively cross the blood-brain barrier and reach target neurons. Additionally, further studies are needed to investigate the long-term safety and efficacy of N-methyl-N-(2-methylcyclohexyl)pyrazine-2-carboxamide in animal models and humans.
合成法
N-methyl-N-(2-methylcyclohexyl)pyrazine-2-carboxamide is synthesized through a multi-step process that involves the reaction of 2,6-dimethylpyrazine-1-carboxylic acid with N-methylcyclohexylamine. The resulting product is then treated with trifluoroacetic anhydride to form N-methyl-N-(2-methylcyclohexyl)pyrazine-2-carboxamide.
科学的研究の応用
N-methyl-N-(2-methylcyclohexyl)pyrazine-2-carboxamide has been shown to have potential therapeutic effects on a variety of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. In vitro studies have demonstrated that N-methyl-N-(2-methylcyclohexyl)pyrazine-2-carboxamide can protect neurons from oxidative stress, reduce inflammation, and improve mitochondrial function. In vivo studies have shown that N-methyl-N-(2-methylcyclohexyl)pyrazine-2-carboxamide can improve cognitive function and reduce amyloid beta levels in animal models of Alzheimer's disease.
特性
IUPAC Name |
N-methyl-N-(2-methylcyclohexyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-10-5-3-4-6-12(10)16(2)13(17)11-9-14-7-8-15-11/h7-10,12H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJIMLDSAATWGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1N(C)C(=O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-quinolin-2-ylmethanone](/img/structure/B7494408.png)
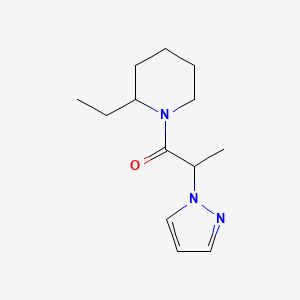
![2-methyl-5-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidine-1-carbonyl]isoindole-1,3-dione](/img/structure/B7494427.png)
![N-[3-(oxolan-2-ylmethoxy)phenyl]-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7494428.png)
![[(3-Chlorophenyl)-(2-phenylpropylamino)methyl]phosphonic acid](/img/structure/B7494431.png)


![N-[2-(diethylamino)-2-(3-methoxyphenyl)ethyl]-3-methoxy-4-(1,3-thiazol-4-ylmethoxy)benzamide](/img/structure/B7494453.png)
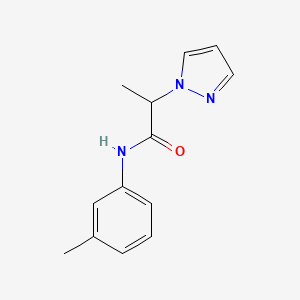
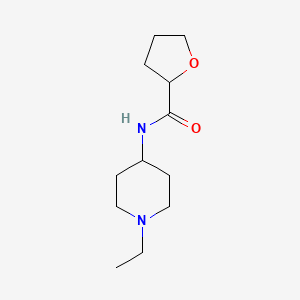
![N-[(5-bromothiophen-2-yl)methyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7494479.png)
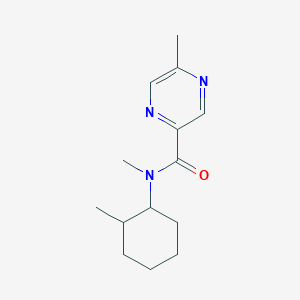
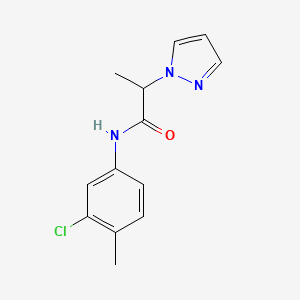
![N-(6-pyrazol-1-ylpyridin-3-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7494494.png)